molecular formula C11H7ClN2O3 B10879702 (2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

Cat. No.: B10879702
M. Wt: 250.64 g/mol
InChI Key: QEVRVRDKEOEKOD-AATRIKPKSA-N
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Description

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl acrylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The resulting intermediate is then hydrolyzed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorocinnamic acid: Similar structure but lacks the oxadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of the acrylic acid moiety.

Uniqueness

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is unique due to the combination of the oxadiazole ring and the acrylic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-6H,(H,15,16)/b6-5+

InChI Key

QEVRVRDKEOEKOD-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(O2)/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

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